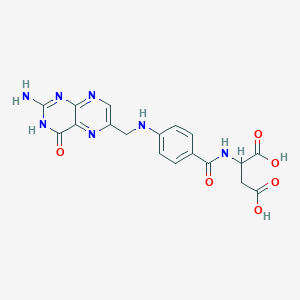

Pteroyl-L-(+)-aspartic acid

Description

Structure

3D Structure

Properties

CAS No. |

64536-00-1 |

|---|---|

Molecular Formula |

C18H17N7O6 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |

InChI |

InChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)22-10(7-21-14)6-20-9-3-1-8(2-4-9)15(28)23-11(17(30)31)5-12(26)27/h1-4,7,11,20H,5-6H2,(H,23,28)(H,26,27)(H,30,31)(H3,19,21,24,25,29) |

InChI Key |

VKLXENVTLKYHFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

Historical Perspectives on Pteroyl L + Aspartic Acid Research

Early Investigations of Pteroyl Compounds and Their Biological Activity

The journey into understanding pteroyl compounds began in the 1930s with the work of Lucy Wills, who identified a "new hemopoietic factor" in yeast and liver that could cure tropical macrocytic anemia. karger.com This substance was initially termed 'Wills' factor'. karger.com Subsequent research on this unknown factor revealed its effectiveness against nutritional pancytopenia in monkeys and experimental anemia in chicks, leading to various names such as vitamin M and vitamin Bc. karger.com

A significant breakthrough occurred in 1941 when the compound was isolated from spinach by Mitchell, who proposed the name folic acid, derived from the Latin word "folium" for leaf. researchgate.net The pure crystalline form was later isolated by Bob Stokstad in 1943. news-medical.net Chemical synthesis and identification of its structure as pteroylglutamic acid (PGA) were achieved between 1943 and 1945 by Robert Angier and his colleagues at Lederle Laboratories. karger.comresearchgate.net This foundational work established that the molecule consists of three parts: a pteridine (B1203161) ring, para-aminobenzoic acid, and a glutamic acid residue. researchgate.netnews-medical.net These early studies confirmed the biological role of pteroyl compounds as essential growth factors, particularly for microorganisms like Streptococcus lactis R, and their necessity for preventing certain types of anemia. researchgate.net The discovery that these compounds are vital for the synthesis of DNA and RNA and for metabolizing amino acids necessary for cell division underscored their fundamental importance in biological systems. news-medical.netwikipedia.org

Initial Characterization and Entry into Research Trajectories

Pteroyl-L-(+)-aspartic acid entered the scientific landscape as a structural analogue of the naturally prevalent pteroyl-L-glutamic acid (folic acid). In this compound, the glutamic acid moiety is replaced by aspartic acid, an α-amino acid first discovered in 1827. wikipedia.orgresearchgate.net This substitution creates a molecule with a similar pteroyl core but a different amino acid side chain, making it a subject of interest for comparative biological and chemical studies.

The primary characterization of this compound involves its fundamental chemical and physical properties. It is identified by its unique molecular structure and properties, which distinguish it from folic acid. Research into such analogues is often driven by the desire to understand the structure-activity relationship of folate-dependent enzymes and transport mechanisms. By modifying the amino acid portion of the molecule, researchers can probe the specific requirements of enzyme active sites and cellular uptake systems.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₇O₆ |

| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |

| Molecular Weight | 427.4 g/mol |

| CAS Number | 64536-00-1 |

Data sourced from PubChem CID 135492805. nih.gov

Evolution of Academic Interest in Pteroyl-Amino Acid Conjugates

Following the elucidation of folic acid's structure, academic interest expanded to include a wide array of synthetic pteroyl-amino acid conjugates. This evolution was driven by several key research objectives. A primary motivation was to explore structure-activity relationships, investigating how altering the amino acid component affects the molecule's interaction with critical enzymes like dihydrofolate reductase. nih.gov

The synthesis of various analogues, including pteroyl-S-alkyl-DL-homocysteine sulfoximines and pteroylpolyglutamates, became a significant area of research. nih.govresearchgate.net Scientists developed methods for creating these conjugates by coupling pteroic acid with different amino acids or short peptide chains. researchgate.net These studies were not limited to simple substitution but also involved creating more complex molecules to probe biological systems. The goals of this research were diverse and included:

Developing Antifolates: The discovery that antifolates could act as anti-cancer agents spurred the synthesis of numerous pteroyl analogues. news-medical.net By modifying the amino acid portion, researchers aimed to create compounds that could inhibit folate metabolism in rapidly dividing cancer cells.

Improving Pharmacokinetic Properties: Conjugating natural compounds or drugs with amino acids emerged as a strategy to enhance absorption, improve target specificity, and reduce toxicity. mdpi.com This approach leverages the body's natural amino acid and peptide transporters. mdpi.com

Investigating Biological Pathways: Synthetic conjugates, sometimes labeled with isotopes, have been instrumental in studying the metabolic pathways of folates, including their absorption and intracellular conversion to active cofactors. researchgate.net

This field of research has demonstrated that conjugating a pteroyl group with various amino acids can yield molecules with novel biological activities, from inhibiting cell growth to acting as cofactors for enzymes. nih.govnih.gov The academic interest in these conjugates reflects a broader trend in medicinal chemistry of using molecular hybridization to develop new therapeutic leads with enhanced potency and selectivity. mdpi.com

Synthesis and Derivatization Methodologies for Research Purposes

Chemical Synthesis Approaches for Pteroyl-L-(+)-aspartic Acid and Analogs

The chemical synthesis of this compound and its analogs requires precise control over stereochemistry and functional group manipulations to yield pure, biologically active compounds.

Stereoselective Synthesis Strategies and Considerations

The synthesis of this compound necessitates a stereoselective approach to ensure the correct L-configuration of the aspartic acid moiety, which is critical for biological recognition and activity. General chemical synthesis of amino acids often results in a racemic mixture of both L- and D-isomers. mdpi.com To achieve the desired stereochemistry, a subsequent optical resolution step is required, which can be inefficient. mdpi.com

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For the synthesis of this compound, L-aspartic acid itself serves as the chiral starting block. The primary challenge lies in the selective protection of the α- and β-carboxyl groups and the amino group to allow for the specific amide bond formation with the p-aminobenzoyl moiety of the pteroyl group.

Asymmetric Catalysis: In cases where the chiral center is constructed during the synthesis, asymmetric catalysts are employed to favor the formation of one stereoisomer over the other. While more common for synthesizing unnatural amino acids, this principle can be applied to create analogs with modified aspartic acid residues.

Protecting Group Strategy: A robust protecting group strategy is essential to prevent unwanted side reactions. For the aspartic acid portion, the amino group is typically protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. The α- and β-carboxyl groups must be differentially protected, for example, using benzyl (B1604629) and t-butyl esters, to allow for selective deprotection and coupling. The final coupling step involves forming an amide bond between the protected L-aspartic acid and the pteroyl acid component.

Synthesis of Isotopic and Labeled this compound for Tracer Studies

Isotopically labeled compounds are indispensable for metabolic studies, allowing researchers to trace the fate of molecules in biological systems. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into specific positions within the molecule.

The synthesis strategy depends on the desired label position:

Labeled Aspartic Acid Moiety: Commercially available L-aspartic acid labeled with ¹³C, ¹⁵N, or deuterium (B1214612) can be used as the starting material in the chemical synthesis described above. ckisotopes.comisotope.com For instance, L-aspartic acid-¹⁵N can be synthesized from fumarate (B1241708) and ¹⁵NH₄Cl using a recombinant aspartase enzyme. researchgate.net This allows for tracing the metabolism of the amino acid portion of the molecule. A patent describes a method for synthesizing ¹⁵N-labeled L-asparagine from ¹⁵N-labeled L-aspartic acid, highlighting the availability of these key precursors. google.com

Labeled Pteroyl Moiety: Introducing labels into the pteridine (B1203161) ring or the p-aminobenzoic acid (PABA) portion is more complex and requires the synthesis of these precursors from smaller, isotopically enriched building blocks.

These labeled analogs are crucial for quantitative metabolic flux analysis and for elucidating the mechanisms of action of antifolate drugs and enzymes involved in folate metabolism. nih.gov

Enzymatic and Microbiological Production Routes of Related Aspartic Acid Compounds

While the direct synthesis of this compound is typically a chemical process, the production of its key precursor, L-aspartic acid, is dominated by highly efficient and stereospecific enzymatic and microbiological methods. thinkdochemicals.com These methods are favored over chemical synthesis, which produces a racemic mixture and requires high pressure and temperature. mdpi.com

Enzymatic Production: The industrial production of L-aspartic acid primarily utilizes the enzyme L-aspartate ammonia-lyase (aspartase, EC 4.3.1.1). pjmonline.org This enzyme catalyzes the reversible addition of ammonia (B1221849) to the double bond of fumaric acid to produce enantiomerically pure L-aspartic acid. mdpi.com The enzyme can be used in an immobilized form, allowing for continuous production and easy separation from the product. mdpi.com A less expensive feedstock, maleate (B1232345), can also be used in a two-step enzymatic process where maleate isomerase first converts maleate to fumarate, which is then converted to L-aspartic acid by aspartase. mdpi.com

Microbiological Production (Fermentation): Whole-cell fermentation is another major route for L-aspartic acid production. thinkdochemicals.com This method uses microorganisms that have been metabolically engineered to overproduce the amino acid from simple carbon sources like glucose. nih.gov The most commonly used industrial microorganisms are Escherichia coli and Corynebacterium glutamicum. mdpi.comnih.gov Genetic modifications in these strains are aimed at enhancing the metabolic flux towards oxaloacetate or fumarate, the direct precursors for L-aspartic acid biosynthesis. mdpi.com For example, inactivating genes that divert precursors to other pathways and overexpressing key enzymes like aspartase can significantly increase production yields. mdpi.com

| Microorganism | Substrate | Key Strategy | Reported Titer (g/L) | Reference |

|---|---|---|---|---|

| Escherichia coli (engineered) | Fumarate | Overexpression of Aspartase | >77 | mdpi.com |

| Escherichia coli (engineered) | Maleate | Co-expression of Maleate Isomerase and Aspartase | 419.8 | mdpi.com |

| Escherichia coli (engineered) | Glucose | Pathway modification to increase precursor supply | 33.1 | mdpi.com |

| Corynebacterium glutamicum (engineered) | Glucose | Inactivation of competing pathways, overexpression of L-aspartate aminotransferase | 5.72 | mdpi.com |

| Brevibacterium flavum (mutant) | Not specified | Classical mutation and screening | 22.6 | mdpi.com |

Design and Synthesis of this compound Analogs for Mechanistic Exploration

The design and synthesis of analogs of this compound are fundamental to exploring its biological function, understanding enzyme-ligand interactions, and developing novel inhibitors or probes.

Rational Design of Structural Modifications for Structure-Activity Relationship (SAR) Studies

Rational design involves making systematic structural changes to a lead compound to map its structure-activity relationship (SAR). nih.govmdpi.com For this compound, modifications can be targeted to its three main components: the pteridine ring, the PABA linker, and the L-aspartic acid residue. The goal of SAR studies is to understand which parts of the molecule are essential for binding and activity and which can be modified to improve properties like potency or selectivity. mdpi.com

A series of novel N-cinnamoyl-L-aspartic acid derivatives were designed and synthesized to explore their inhibitory activities against aminopeptidase (B13392206) N, demonstrating a practical application of SAR in developing new therapeutic leads. nih.gov

| Molecular Component | Modification Strategy | Purpose of Modification |

|---|---|---|

| Pteridine Ring | Substitution at C2, N3, or C4 positions | Investigate hydrogen bonding and steric interactions within the enzyme active site. |

| PABA Linker | Replacement of the benzene (B151609) ring with other aromatic or heterocyclic systems | Probe the importance of the aromatic ring and its electronic properties for binding. |

| PABA Linker | Alteration of the linker length between the pteridine and PABA moieties | Determine the optimal distance and geometry for enzyme interaction. |

| L-Aspartic Acid Residue | Replacement with other natural or unnatural amino acids (e.g., D-aspartic acid, glutamic acid, β-alanine) | Evaluate the role of the side chain and stereochemistry in substrate recognition. nih.gov |

| L-Aspartic Acid Residue | Esterification or amidation of the α- or β-carboxyl groups | Assess the importance of the acidic groups for binding and solubility. |

Development of Research Probes and Conjugates for Target Identification

To visualize and identify the cellular targets of this compound, research probes are developed by conjugating the molecule to a reporter tag, such as a fluorescent dye or an affinity label like biotin (B1667282). nih.gov The design of these probes requires that the tag is attached at a position that does not significantly interfere with the molecule's biological activity.

Fluorescent Probes: A fluorescent molecule (fluorophore) can be attached to the this compound structure. mdpi.com For example, folic acid has been conjugated to fluorescent carbon nanodots to specifically target cells that overexpress the folate receptor. rsc.org Similarly, a fluorescein (B123965) derivative of a folic acid analog was synthesized to act as a probe for dihydrofolate reductase and membrane folate binding proteins. nih.govamsterdamumc.nl These probes allow for the visualization of binding to target proteins in cells using techniques like fluorescence microscopy and flow cytometry. nih.gov

Affinity Probes: Conjugation with biotin allows for the identification of binding partners through affinity purification. After incubating the biotinylated probe with a cell lysate, the probe and any bound proteins can be captured using streptavidin-coated beads. The bound proteins can then be identified using mass spectrometry.

The synthesis of these conjugates typically involves modifying the α- or β-carboxyl group of the aspartic acid residue, as these are often more synthetically accessible and may be less critical for binding than the pteridine headgroup.

Molecular and Cellular Mechanisms of Action in Research Models

Interactions with Folate-Related Enzymes and Metabolic Pathways

The biological activity of folate analogs is critically dependent on their interactions with enzymes that metabolize or utilize folates as cofactors. These interactions determine whether the compound can function as a substrate, an inhibitor, or is otherwise inert within key metabolic pathways.

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). nih.govmdpi.com THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and several amino acids, making DHFR a critical target for various therapeutic agents. wikipedia.orgmdpi.com Antifolate drugs, such as methotrexate (B535133), act by inhibiting DHFR, thereby disrupting DNA synthesis and cell proliferation. wikipedia.org

The binding of substrates and inhibitors to DHFR involves specific interactions within the enzyme's active site. nih.gov For instance, an aspartic acid residue (Asp27 in E. coli DHFR) within the active site is crucial for protonating the substrate and facilitating the reaction. mdpi.com The affinity of a folate analog for DHFR is determined by its structural similarity to the natural substrate, DHF.

Specific experimental data detailing the binding affinity (such as Kᵢ or IC₅₀ values) or the characteristics of Pteroyl-L-(+)-aspartic acid as either a substrate or an inhibitor of DHFR are not extensively available in the reviewed scientific literature. Its activity would theoretically depend on how the shorter aspartic acid side chain affects its positioning within the DHFR active site compared to the natural substrate or known inhibitors.

Folylpoly-γ-glutamate synthetase (FPGS) is a key enzyme in folate homeostasis. nih.govwikipedia.org It catalyzes the sequential addition of glutamate (B1630785) residues to the carboxyl terminus of folates and folate analogs. proteopedia.org This process, known as polyglutamylation, is crucial for two main reasons: it traps folates inside the cell, as the polyglutamated forms cannot easily traverse the cell membrane, and it increases the affinity of folates for most folate-dependent enzymes. proteopedia.org

The ability of a folate analog to act as a substrate for FPGS is a critical determinant of its intracellular retention and metabolic activity. wikipedia.orgproteopedia.org For example, the efficacy of antifolates like methotrexate is enhanced by their polyglutamylation. proteopedia.org The enzyme's activity is dependent on the structure of the folate substrate. ebi.ac.uk

There is a lack of specific published research detailing whether this compound can act as a substrate for FPGS in in vitro assays. Such studies would be necessary to determine if the compound can be polyglutamylated, which would be a prerequisite for its intracellular accumulation and participation in folate-dependent pathways.

One-carbon metabolism is a complex network of biochemical reactions essential for cellular function. mdpi.commdpi.com This network transfers one-carbon units (e.g., methyl, formyl groups) using THF derivatives as cofactors. nih.gov These reactions are fundamental for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine), as well as for methylation reactions. mdpi.commdpi.com

The ability of a folate analog to influence one-carbon metabolism is contingent upon its successful transport into the cell, its conversion to a THF form (if it is a substrate for DHFR), and its subsequent polyglutamylation by FPGS. nih.govnih.gov By participating in or inhibiting these pathways, a folate analog can significantly impact cell proliferation and survival. mdpi.com

Direct experimental evidence on how this compound specifically modulates one-carbon metabolism in cellular contexts is not well-documented in the scientific literature. Determining its impact would require assessing its ability to be metabolized and utilized by the core enzymes of the folate pathway.

Engagement with Cellular Transport Systems in Model Organisms

The entry of folates and their analogs into mammalian cells is primarily mediated by specific transport proteins. The affinity of a compound for these transporters is the first step in determining its potential biological activity.

Folate receptors (FRs), particularly the FRα and FRβ isoforms, are high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane proteins. nih.govnih.gov They bind folic acid and its derivatives and transport them into the cell via endocytosis. nih.gov While FR expression is limited in most normal tissues, it is frequently overexpressed in various cancer cells, making it a prominent target for delivering therapeutic and imaging agents. nih.govnih.gov

The binding affinity of a ligand to the FR is largely determined by interactions with the pteroate portion of the molecule, which fits into a deep binding pocket in the receptor. nih.gov The terminal amino acid (glutamate in folic acid) is more solvent-exposed, suggesting that modifications in this region may be tolerated without completely abolishing binding. nih.govresearchgate.net

The proton-coupled folate transporter (PCFT), encoded by the SLC46A1 gene, is the primary transporter responsible for the absorption of dietary folates in the small intestine. nih.govwikipedia.org It functions optimally at an acidic pH (around 5.5) and cotransports folates with protons. nih.gov PCFT is also expressed in other tissues and in many solid tumors, where it contributes to folate uptake, particularly in the acidic tumor microenvironment. nih.gov PCFT generally has a high affinity for monoglutamated folates. wikipedia.org

The interaction of folate analogs with PCFT is a key factor in their absorption and pharmacological activity. PCFT has a distinct substrate specificity compared to other folate transport systems. nih.gov

Specific research characterizing the interaction between this compound and the proton-coupled folate transporter is limited. Studies are required to determine if it is a substrate or inhibitor of PCFT and to measure its transport kinetics (such as Kₘ and Vₘₐₓ) in defined systems, which would clarify its potential for intestinal absorption and uptake into tumors expressing this transporter.

Influence on Nucleotide and Amino Acid Biosynthesis Pathways in Experimental Settings

This compound, a structural analog of folic acid, is anticipated to influence metabolic pathways dependent on folate derivatives. In experimental models, the metabolic roles of its constituent parts, the pteroyl group and L-aspartic acid, have been studied, providing insights into its potential mechanisms of action.

The biosynthesis of purines and pyrimidines is a fundamental process for cell growth and replication, relying on folate-mediated one-carbon transfers. L-aspartic acid is a key substrate in these pathways. nih.govbu.edu It provides one nitrogen atom for the formation of the purine (B94841) ring and contributes significantly to the pyrimidine (B1678525) ring structure. nih.gov

Purine Synthesis: In the de novo synthesis of purine nucleotides, L-aspartate is incorporated in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). bu.eduutah.edu This reaction involves the formation of adenylosuccinate, with GTP providing the necessary energy. utah.edu

Pyrimidine Synthesis: The pyrimidine ring is assembled from carbamoyl (B1232498) phosphate (B84403) and aspartate. researchgate.netyoutube.com Aspartate transcarbamoylase catalyzes the initial step, the condensation of these two molecules to form N-carbamoylaspartate. researchgate.net The pathway proceeds through several intermediates to eventually form uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidine nucleotides like cytidine (B196190) triphosphate (CTP) and thymidine (B127349) monophosphate (TMP). researchgate.net

The following table summarizes the contribution of L-aspartic acid to nucleotide synthesis:

| Nucleotide Class | Role of L-Aspartic Acid | Key Enzymes/Intermediates |

| Purines | Donates a nitrogen atom for the purine ring. | Adenylosuccinate synthetase, Adenylosuccinate |

| Pyrimidines | Provides three carbon atoms and one nitrogen atom for the pyrimidine ring. | Aspartate transcarbamoylase, N-Carbamoylaspartate |

L-aspartic acid is a central node in metabolism, connecting various pathways crucial for cellular function. It is synthesized from the TCA cycle intermediate oxaloacetate via transamination. wikipedia.org

The "aspartate family" of amino acids includes lysine, methionine, threonine, and isoleucine, all of which are synthesized from aspartate in plants and microorganisms. youtube.comnih.govnih.gov The initial committed step in this pathway is the phosphorylation of aspartate by aspartokinase. youtube.comnih.gov This pathway is highly regulated to control the flux towards the synthesis of individual amino acids. wikipedia.org

Furthermore, aspartate is involved in the malate-aspartate shuttle, a crucial system for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. nih.govwikipedia.org It also plays a role in the urea (B33335) cycle, where it donates a nitrogen atom for the synthesis of argininosuccinate. nih.gov

The metabolic interconnections of L-aspartic acid are highlighted in the table below:

| Metabolic Pathway | Role of L-Aspartic Acid | Key Precursors/Products |

| Amino Acid Synthesis | Precursor for lysine, methionine, threonine, and isoleucine. | Oxaloacetate, Aspartate-β-semialdehyde |

| TCA Cycle | Anaplerotic substrate, replenishing oxaloacetate. | Oxaloacetate, Fumarate (B1241708) |

| Malate-Aspartate Shuttle | Transports NADH equivalents into mitochondria. | Oxaloacetate, Malate |

| Urea Cycle | Donates a nitrogen atom for urea synthesis. | Argininosuccinate |

Impact on Cellular Processes in In Vitro Systems

The influence of the aspartate moiety on cellular processes has been investigated in various in vitro models, revealing its importance in cell growth, proliferation, and cell cycle regulation.

L-aspartic acid is considered a limiting metabolite for the growth and proliferation of certain cells. mdpi.com Its roles in nucleotide and protein synthesis, as well as in maintaining intracellular redox balance, are critical for cell viability and division. mdpi.com

In studies using mouse spermatogonial GC-1 cells, D-aspartate was shown to stimulate cell proliferation. nih.gov This effect was associated with the phosphorylation of ERK and Akt proteins, key components of signaling pathways that control cell growth and survival. nih.gov Furthermore, an increase in the expression of Proliferating Cell Nuclear Antigen (PCNA) and Aurora B, markers of cell proliferation, was observed. nih.gov

Research on poplar seedlings has also demonstrated that L-aspartic acid can promote growth. nih.gov Application of L-aspartic acid led to increased biomass and height, along with enhanced photosynthetic activity. nih.gov

The availability of nucleotides is a critical checkpoint for cell cycle progression, particularly for entry into the S phase where DNA replication occurs. By serving as a precursor for both purine and pyrimidine synthesis, L-aspartic acid directly influences the cellular pool of deoxynucleotides necessary for DNA synthesis.

In spermatogonial GC-1 cells, D-aspartate treatment led to the activation of the ERK and Akt signaling pathways. nih.gov These pathways are known to regulate the expression and activity of cyclins and cyclin-dependent kinases (CDKs), the core machinery of the cell cycle. The observed increase in PCNA and Aurora B expression further supports a role in promoting cell cycle progression. nih.gov

Interactions with Non-Enzymatic Biological Targets in Model Systems

While the primary roles of L-aspartic acid are enzymatic, its D-isoform, D-aspartate, has been shown to interact with non-enzymatic targets, particularly neurotransmitter receptors. In mammalian systems, D-aspartate can bind to and activate the N-methyl-D-aspartate receptor (NMDAR), a type of ionotropic glutamate receptor. mdpi.com This interaction can elicit various downstream signaling events. Although primarily studied in the context of the nervous and endocrine systems, these findings suggest that this compound, if it releases D-aspartate, could potentially interact with NMDARs in other tissues where they are expressed.

Binding to Fatty Acid Binding-Proteins (FABPs) in In Vitro Assays

Current scientific literature, based on extensive database searches, does not provide specific data on the direct binding of this compound to Fatty Acid Binding-Proteins (FABPs) in in vitro assays. FABPs are a family of intracellular proteins that chaperone lipids and other hydrophobic ligands, participating in various cellular processes including gene expression and metabolic regulation. While FABPs are known to bind a wide range of molecules, direct experimental evidence detailing the affinity or specific interactions of this compound with any FABP isoform is not presently available.

Role in Redox Homeostasis and Ammonia (B1221849) Detoxification in Cellular Contexts

The specific role of the complete molecule, this compound, in redox homeostasis and ammonia detoxification has not been explicitly detailed in available research. However, the functions of its constituent parts and related compounds offer some context.

Ammonia Detoxification: L-aspartic acid is a key player in the detoxification of ammonia, primarily through the urea cycle in the liver. It provides one of the two nitrogen atoms in the urea molecule, facilitating the conversion of toxic ammonia into excretable urea. mdpi.com In astrocytes, L-aspartic acid released from neurons is involved in the glutamate-glutamine cycle, which is another pathway for ammonia detoxification. nih.gov Although the aspartate moiety of this compound is fundamental to these processes, research has not yet elucidated how the conjugation with the pteroyl group affects its participation in or modulation of ammonia detoxification pathways in cellular contexts.

Analytical and Characterization Methodologies in Academic Research

Chromatographic Techniques for Separation and Quantification of Pteroyl-L-(+)-aspartic Acid and Its Metabolites

Chromatography is a cornerstone for the analysis of this compound, enabling the separation of the parent compound from its metabolites and other endogenous molecules in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications for Research Samples

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of folic acid analogs and amino acids due to its high resolution and sensitivity. thermofisher.comresearchgate.net Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For instance, the separation of various folates can be achieved on C18 columns. thermofisher.comresearchgate.net

The separation of polar compounds like amino acids, including the aspartic acid moiety of the target molecule, can be challenging on standard reversed-phase columns. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, allows for the effective separation of underivatized amino acids. sielc.com Chiral stationary phases (CSPs), such as those based on the macrocyclic glycopeptide teicoplanin, are particularly effective for resolving enantiomers of underivatized amino acids like aspartic acid, which is critical for stereospecific research. sigmaaldrich.com

Quantification of aspartate and glutamate (B1630785) can be achieved with ultra-high performance liquid chromatography (UHPLC) following pre-column derivatization with reagents like 2,4-dinitro-1-fluorobenzene, allowing for UV detection. nih.govresearchgate.net This derivatization enhances the chromatographic retention and detection sensitivity of the amino acids. nih.gov Methods have been developed for the rapid quantification of these amino acids in less than three minutes, making them suitable for high-throughput analysis. nih.govresearchgate.net The sensitivity of HPLC methods can reach picomole levels, enabling the detection of D-aspartate in the presence of a large excess of the L-isomer. nih.gov

Table 1: Example HPLC Conditions for Analysis of Related Moieties

| Parameter | Aspartic & Glutamic Acid Analysis nih.gov | Folate Analysis in Serum thermofisher.com | Underivatized Amino Acid Separation sielc.com |

|---|---|---|---|

| Column | Phenyl-hexyl | Accucore™ C18 (100 x 2.1 mm, 2.6 µm) | Primesep 100 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 50 mM N-methylmorpholine/acetate buffer (pH 7.4) with 12% acetonitrile | Water:methanol mixture with 0.5% acetic acid | Acetonitrile/Water (20/80) with 0.1% H3PO4 |

| Detection | UV Absorption at 363 nm | Tandem Mass Spectrometry (MS/MS) | UV at 200 nm |

| Derivatization | Pre-column with 2,4-dinitro-1-fluorobenzene | None | None |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Analytical Development

Gas Chromatography (GC) is utilized for folate analysis, though it requires derivatization to increase the volatility of these polar compounds. A common approach involves the cleavage of folates to para-aminobenzoic acid (pABA), followed by esterification and silylation. nih.gov The resulting derivatives, such as trimethylsilyl (B98337) (TMS) derivatives, are sufficiently volatile for GC analysis. google.comnist.gov This technique, often coupled with mass spectrometry (GC/MS), provides high specificity and sensitivity for determining total folate content in biological samples. nih.govgoogle.com

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative analysis and separation of folic acid and amino acids. thepharmajournal.comiitg.ac.in It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. khanacademy.org For folic acid, various solvent systems can be employed to achieve separation, with visualization often performed under UV light, where pteridines can exhibit intense fluorescence. thepharmajournal.comresearchgate.net TLC has also been successfully applied to the chiral separation of D/L-aspartic acid using a chiral separator like L-arginine in the mobile phase. researchgate.net The separated amino acids are typically visualized by spraying with a reagent such as ninhydrin, which produces colored spots. iitg.ac.inorientjchem.org

Spectroscopic and Spectrometric Approaches for Structural and Quantitative Analysis

Spectroscopic and spectrometric methods are indispensable for confirming the identity and structure of this compound and for its quantification.

Mass Spectrometry (MS) for Identification and Relative Quantification in Research

Mass spectrometry is a powerful tool for the analysis of this compound due to its high sensitivity and specificity. When coupled with liquid chromatography (LC-MS/MS), it allows for the simultaneous quantification of folic acid and its various metabolites in complex matrices like serum. thermofisher.com This technique can achieve lower limits of detection in the pg/mL range. thermofisher.com

High-resolution mass spectrometry can be used to determine the precise molecular mass of the compound and its fragments. nih.gov Furthermore, advanced MS techniques like charge transfer dissociation (CTD) can differentiate between isomers of the aspartic acid moiety, such as L-Asp, L-isoAsp, D-Asp, and D-isoAsp, which is often challenging with conventional collision-induced dissociation (CID) methods. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of organic molecules. While a specific spectrum for this compound is not detailed in the provided context, the analysis of its constituent parts, such as L-aspartic acid, is well-documented. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For L-aspartic acid, characteristic chemical shifts in ¹H NMR are observed for the protons on the α- and β-carbons. hmdb.cahmdb.ca Similarly, ¹³C NMR spectra show distinct signals for the carboxyl, α-carbon, and β-carbon atoms, which can be influenced by factors like pH. researchgate.net These foundational data are critical for interpreting the more complex NMR spectrum of the entire this compound molecule.

Table 2: Assigned Chemical Shifts for L-Aspartic Acid (Component of this compound)

| Atom | Chemical Shift (ppm) in D₂O bmrb.io |

|---|---|

| C2 (α-carbon) | 54.91 |

| C3 (β-carbon) | 39.25 |

| C4 (α-carboxyl) | 177.0 |

| C1 (β-carboxyl) | 180.3 |

| Hα | 3.889 |

| Hβ' | 2.786 |

| Hβ'' | 2.703 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Pterin (B48896) Moiety Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing the pterin moiety of this compound. Pterin compounds exhibit characteristic absorption spectra in the UV-Vis range due to their conjugated heterocyclic ring system. nih.gov Typically, pterins show strong absorption bands between 250 nm and 370 nm. researchgate.netmdpi.com For example, pterine displays an absorption peak at approximately 274 nm and another around 350 nm. usra.edu The exact position of the absorption maxima can be influenced by substituents on the pterin ring and the pH of the solvent. usra.edu For instance, pterin-6-carboxylic acid shows a peak at ~288 nm. usra.edu This technique provides a straightforward method for detecting and quantifying the pterin portion of the molecule in research samples. thepharmajournal.com

Radiochemical Assays for Investigating Metabolic Pathway Flux

Research detailing the use of radiochemical assays to specifically investigate the metabolic pathway flux of this compound is not prominently available. While radiolabeling studies are a common technique in metabolic research of folates, specific applications to the aspartic acid analog are not well-documented in publicly accessible scientific literature.

Microbiological and Cell-Based Bioassays for Functional Activity in Research Models

Similarly, there is a lack of specific information on the use of microbiological and cell-based bioassays to determine the functional activity of this compound. Although such assays are standard for assessing the biological activity of folate analogs, dedicated studies on this compound are not found in the available resources.

Research Applications and Model Systems

In Vitro Studies in Prokaryotic and Eukaryotic Cellular Models

In vitro models are fundamental in elucidating the specific molecular interactions and cellular consequences of introducing pteroyl-L-(+)-aspartic acid. These systems allow for controlled investigations into its mechanism of action at the cellular and subcellular levels.

Certain bacterial species are auxotrophic for folic acid, meaning they cannot synthesize it and must acquire it from their environment. This dependency makes them excellent models for studying folate metabolism and the effects of folate antagonists. Lactobacillus casei and Streptococcus faecalis are historically significant in the microbiological assay of folates and for studying the mechanism of antifolate drugs. cabidigitallibrary.orgresearchgate.net

This compound is investigated in these cultures primarily as an inhibitor of folate-dependent pathways. The primary target for classical antifolates is the enzyme dihydrofolate reductase (DHFR), which is crucial for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. nih.gov Mechanistic studies in L. casei have explored how different folate monoglutamates interact with its metabolic machinery, revealing that the bacterial response can vary significantly based on the structure of the folate derivative. nih.gov

Investigations using this compound in these bacterial models would typically involve:

Competitive Growth Assays: Assessing the ability of this compound to inhibit bacterial growth in folate-limited media and determining if its inhibitory effects can be reversed by the addition of folic acid or downstream metabolic products (like thymidine (B127349) or purines).

Enzyme Inhibition Assays: Using purified DHFR from L. casei or S. faecalis to directly measure the inhibitory constant (Ki) of this compound, thereby quantifying its potency as an enzyme inhibitor.

Metabolite Analysis: Studying the accumulation of metabolic precursors or the depletion of products within the folate pathway after exposure to the compound. For instance, an effective antagonist would be expected to cause the accumulation of dihydrofolate.

A study on the ternary complex of Lactobacillus casei DHFR with folate and NADP+ revealed the critical role of an aspartic acid residue (Asp26) within the enzyme's binding site, which influences the protonation state and binding of the folate molecule. nih.gov This finding suggests that an analog like pteroyl-L-aspartic acid could have unique binding kinetics and inhibitory properties based on its interaction with this and other active site residues.

Eukaryotic cell lines provide a more complex system to study the effects of this compound on mammalian cellular processes, including cell proliferation, signal transduction, and metabolic regulation.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a cornerstone of biomedical research, particularly for studying the genetics and biochemistry of the folate pathway. The availability of DHFR-deficient CHO cell lines, which require glycine, hypoxanthine, and thymidine for growth, makes them an ideal system for characterizing potential antifolates. culturecollections.org.uklonza.com Research using this compound in CHO cells can elucidate its impact on one-carbon metabolism. Such studies often involve treating DHFR-competent CHO cells with the compound and observing effects such as growth inhibition or apoptosis. The compound's ability to induce mutations or gene amplification at the DHFR locus, a known mechanism of resistance to antifolates like methotrexate (B535133), can also be investigated. nih.govnih.gov

Leydig Cells: Leydig cells, located in the testes, are responsible for producing testosterone and are critical for male reproductive function. While much research has focused on the stimulatory role of free D-aspartic acid on steroidogenesis, the function of the folate pathway in these cells is also a key area of investigation. mdpi.comnih.gov Folate metabolism is essential for the synthesis of DNA and S-adenosylmethionine, the universal methyl donor for numerous reactions, including epigenetic modifications that regulate gene expression. This compound can be used as a tool to disrupt folate metabolism in Leydig cell cultures (e.g., the MA-10 murine Leydig cell line). nih.gov By inhibiting this pathway, researchers can explore its importance for Leydig cell proliferation, differentiation, and steroidogenic capacity, potentially revealing a dependency on folate for maintaining normal testicular function.

| Model System | Pathway Investigated | Rationale for Use | Key Findings/Objectives |

| Lactobacillus casei | Dihydrofolate Reductase (DHFR) Inhibition | Folate auxotroph; well-characterized folate metabolism. | Determine the inhibitory potency of the compound and its effect on bacterial growth. |

| Streptococcus faecalis | Folate Transport and Metabolism | Specific requirements for folate derivatives; used in folate assays. nih.govnih.gov | Investigate specificity of folate uptake and utilization pathways. |

| CHO Cells | One-Carbon Metabolism / DHFR Pathway | Availability of DHFR-deficient mutants; model for antifolate resistance. culturecollections.org.uk | Elucidate effects on cell cycle, apoptosis, and mechanisms of drug resistance. |

| Leydig Cells | Folate-Dependent Biosynthesis & Proliferation | Folate is essential for DNA synthesis and methylation in proliferative cells. researchgate.net | Probe the role of folate metabolism in steroidogenesis and testicular cell maintenance. |

In Vivo Studies in Animal Models for Mechanistic Insights

Animal models, particularly rodents, are indispensable for understanding the systemic effects, pharmacokinetics, and physiological consequences of administering this compound. These studies bridge the gap between cellular effects and whole-organism responses.

As a folate analog, this compound is expected to function as an antifolate, disrupting the metabolic pathways that depend on one-carbon units. mdpi.com In rodent models, its administration would be hypothesized to induce a state of functional folate deficiency. This allows researchers to investigate the systemic impact of impaired nucleotide and amino acid synthesis. For example, a study in a murine model of Canavan disease demonstrated that disruption of N-acetyl-L-aspartate metabolism could prevent neuron loss, highlighting how modulating pathways involving aspartate derivatives can have profound physiological effects. nih.gov Similarly, administering this compound to rats or mice would be a method to study the consequences of disrupting folate-dependent processes, which could manifest as hematological abnormalities, neural tube defects in offspring, or impaired growth.

In this context, this compound would be used not to mimic the stimulatory effects of D-aspartic acid, but to induce the opposite effect by acting as a folate antagonist. nih.govnih.gov By administering the compound to rats, researchers can investigate the consequences of folate pathway disruption specifically within the testicular microenvironment. Expected outcomes would include:

Impaired Spermatogenesis: A reduction in sperm count and motility due to the inhibition of DNA synthesis in rapidly dividing germ cells.

Altered Testicular Histology: Observable changes in the seminiferous tubules, including a decrease in germ cell populations and potential damage to Sertoli or Leydig cells.

These studies provide a powerful model for understanding how antifolates impact male reproductive health and the specific cellular processes that are most vulnerable to the disruption of folate metabolism.

Development and Utilization of this compound as a Biochemical Probe in Research

The structural similarity of this compound to folic acid allows it to be recognized by folate-binding proteins, most notably the folate receptor (FR). The folate receptor is a high-affinity cell surface receptor that is overexpressed in a wide variety of human cancers, including ovarian, lung, and breast cancer, while having very limited expression in most normal tissues. nih.gov This differential expression makes the folate receptor an attractive target for diagnostic and therapeutic applications.

This compound can be utilized as a biochemical probe in several ways:

Targeting Moiety: The pteroyl portion of the molecule serves as a high-affinity ligand for the folate receptor. By chemically conjugating this molecule to other functional agents—such as fluorescent dyes, radioisotopes, or chemotherapeutic drugs—researchers can create targeted probes. For instance, linking a pteroyl conjugate to a chelator like DOTA allows for radiolabeling with Gallium-68 ((68)Ga) to create a PET imaging agent for visualizing FR-positive tumors. nih.gov

Competitive Binding Assays: The unlabeled compound can be used in competitive binding studies to determine the affinity and specificity of other folate-based ligands for the folate receptor. By measuring its ability to displace a labeled folate tracer, researchers can quantify the binding characteristics of new potential drugs or imaging agents.

The development of such probes based on the pteroyl scaffold is a vibrant area of research, aiming to create highly specific tools for the early detection and targeted treatment of cancer. nih.govnih.gov

Comparative Research on this compound and Other Folate Antagonists/Analogs in Experimental Systems

Research into folate antagonists has led to the synthesis and evaluation of numerous analogs designed to exhibit improved efficacy, selectivity, or ability to overcome resistance mechanisms. A key modification strategy involves altering the amino acid moiety of the folate structure, typically L-glutamate, to modulate the compound's interaction with target enzymes and transport proteins. The replacement of L-glutamate with L-aspartic acid, creating this compound and its derivatives, represents one such line of investigation. These studies compare the aspartate analogs to established antagonists like methotrexate and aminopterin, as well as to their own glutamate-containing parent compounds.

Detailed Research Findings

A key area of comparative research involves modifying the amino acid side chain of antifolates to understand its role in biological activity. While direct, extensive comparative data on this compound is limited in recent literature, studies on analogous structures provide significant insights. For instance, research on novel 6-substituted pyrrolo[2,3-d]pyrimidine antifolates included the synthesis of an aspartic acid analog by truncating the L-glutamate side chain of a parent compound. acs.org This modification was evaluated to understand its effect on binding to folate receptors. Molecular docking studies of this aspartate analog within the folate binding cleft of Folate Receptor α (FRα) revealed that while the shorter side chain prevents direct interaction of the terminal γ-carboxylic acid with the binding pocket, it maintains the crucial network of hydrogen bonds via its α-carboxylic acid. acs.org This suggests that the aspartate moiety can still anchor the molecule within the receptor, though with potentially altered affinity compared to its glutamate (B1630785) counterpart.

Further comparative context comes from studies where the L-glutamate of methotrexate (MTX) and aminopterin (AMT) was replaced with other amino acids, such as L-ornithine. nih.gov These studies provide a clear picture of how modifying the amino acid side chain impacts enzymatic inhibition and cellular activity. For example, an aminopterin analog with ornithine in place of glutamate (APA-Orn) was found to be a potent inhibitor of both DHFR and FPGS. nih.gov In contrast, the corresponding methotrexate-ornithine analog (mAPA-Orn) was a potent DHFR inhibitor but was significantly less active against FPGS. nih.gov

When tested against L1210 mouse leukemia cells, these basic amino acid analogs showed lower cytotoxicity compared to methotrexate and aminopterin. nih.gov This was attributed to the detrimental effect of the positively charged amino group on cellular uptake. nih.gov However, these analogs demonstrated greater potency than their glutamate counterparts against a methotrexate-resistant L1210 cell line, indicating their potential to overcome certain resistance mechanisms. nih.gov

Comparative Data on Antifolate Analogs

The following tables present comparative data from experimental systems, illustrating the effects of modifying the amino acid side chain of folate antagonists on their ability to inhibit key enzymes and cancer cell growth.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate, Aminopterin, and Analogs

This table shows the concentration of various antifolates required to inhibit 50% of DHFR activity (IC50) from L1210 mouse leukemia cells. A lower IC50 value indicates greater potency.

| Compound | Amino Acid Moiety | DHFR IC50 (µM) |

| Methotrexate (MTX) | L-Glutamate | 0.002 (approx.) |

| Aminopterin (AMT) | L-Glutamate | 0.002 (approx.) |

| mAPA-Orn | L-Ornithine | 0.160 |

| APA-Orn | L-Ornithine | 0.072 |

Data sourced from studies on L1210 mouse leukemia cells. nih.gov

Table 2: In Vitro Cytotoxicity of Methotrexate, Aminopterin, and Analogs against L1210 Leukemia Cells

This table compares the concentration of various antifolates required to inhibit the growth of wild-type L1210 cells by 50% (IC50). A lower IC50 value indicates greater cytotoxicity.

| Compound | Amino Acid Moiety | Cytotoxicity IC50 (µM) |

| Methotrexate (MTX) | L-Glutamate | 0.002 |

| Aminopterin (AMT) | L-Glutamate | 0.002 |

| mAPA-Orn | L-Ornithine | 2.4 |

| APA-Orn | L-Ornithine | 0.40 |

Data sourced from studies on wild-type L1210 cells. nih.gov

Emerging Research Avenues and Future Directions

Advanced Structure-Based Design of Novel Pteroyl-L-(+)-aspartic Acid Analogs for Research Probes

The rational design of novel analogs of this compound, guided by structural biology and computational modeling, represents a promising frontier for developing sophisticated research probes. Such probes are instrumental in elucidating the compound's mechanism of action, identifying its molecular targets, and visualizing its journey within biological systems.

Structure-based drug design, a powerful strategy in modern medicinal chemistry, can be harnessed to create analogs with tailored properties. purdue.edu By utilizing the three-dimensional structures of potential target enzymes, such as dihydrofolate reductase (DHFR), researchers can design this compound derivatives with enhanced affinity and selectivity. uconn.edu This approach has been successfully employed in the development of other antifolates, leading to a deeper understanding of the molecular interactions that govern their inhibitory activity. purdue.eduuconn.edu

A particularly exciting avenue is the development of fluorescent analogs. By chemically conjugating fluorophores to the this compound scaffold, it is possible to create probes for real-time imaging of its uptake and distribution in living cells. nih.govnih.gov The design of such probes requires careful consideration to ensure that the fluorescent tag does not disrupt the compound's biological activity. rsc.org These fluorescent tools would enable researchers to track the compound's interaction with its targets and to study the dynamics of these interactions with high spatial and temporal resolution. nih.gov

| Analog Type | Design Principle | Potential Research Application |

| Fluorescently Labeled Analogs | Conjugation of a fluorescent dye to the this compound molecule. | Real-time imaging of cellular uptake, distribution, and target engagement. |

| Biotinylated Analogs | Attachment of a biotin (B1667282) molecule for affinity purification. | Identification and isolation of binding partners and protein targets. |

| Photoaffinity Probes | Incorporation of a photoreactive group to enable covalent cross-linking to target molecules upon UV irradiation. | Covalent labeling and subsequent identification of direct molecular targets. |

| Isotopically Labeled Analogs | Incorporation of stable isotopes (e.g., 13C, 15N) for use in mass spectrometry-based studies. | Tracing the metabolic fate of the compound and its derivatives within cells. |

Interdisciplinary Approaches in this compound Research (e.g., chemico-biological studies)

A comprehensive understanding of the biological effects of this compound necessitates a multidisciplinary approach that integrates chemistry, biology, and computational sciences. Chemico-biological studies, which utilize chemical tools to probe biological systems, are particularly well-suited for unraveling the compound's complex interactions within the cellular environment.

By combining the synthesis of novel analogs with cell-based assays and proteomics, researchers can systematically investigate the structure-activity relationships of this compound derivatives. This approach has been instrumental in understanding the mechanisms of action of other antifolates, revealing how subtle chemical modifications can dramatically alter their biological properties. nih.gov

Furthermore, interdisciplinary collaborations can facilitate the development of innovative therapeutic strategies. For instance, the conjugation of this compound to nanoparticles or other drug delivery systems could enhance its targeted delivery to specific tissues or cell types. mdpi.com Such strategies require expertise in materials science, pharmacology, and molecular biology.

Identification of Unexplored Biochemical Roles and Molecular Interactions

While it is plausible that this compound interacts with known targets of other folate analogs, such as dihydrofolate reductase, the possibility of novel biochemical roles and molecular interactions remains an exciting area of investigation. nih.gov The structural difference, though seemingly minor, could lead to a distinct pharmacological profile.

It is known that L-aspartic acid itself is a key metabolite involved in numerous cellular processes, including the urea (B33335) cycle, gluconeogenesis, and the biosynthesis of purines and pyrimidines. wikipedia.orgscirp.org Investigating whether this compound can modulate these pathways, either directly or indirectly, could uncover previously unknown biological functions.

Advanced proteomics techniques, such as thermal proteome profiling, can be employed to identify the direct and indirect molecular targets of this compound in an unbiased manner. nih.gov This method assesses changes in protein thermal stability upon ligand binding, providing a global view of the compound's interactions with the cellular proteome. nih.gov Such studies could reveal unexpected binding partners and shed light on novel mechanisms of action.

Development of Novel Analytical Platforms for Comprehensive this compound Research

To fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and its analogs, the development of sensitive and specific analytical platforms is crucial. While methods for the analysis of folic acid and its derivatives are well-established, these may require optimization for the accurate quantification of this compound in complex biological matrices. researchgate.netnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of small molecules in biological samples. thermofisher.com The development of a robust LC-MS/MS method would enable precise measurement of this compound concentrations in plasma, tissues, and cell extracts, which is essential for detailed pharmacokinetic studies. thermofisher.comacs.org

| Analytical Platform | Key Features | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection | Well-established for the separation and quantification of folate analogs. usda.gov | Quantification of this compound and its analogs in various samples. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity for the detection of small molecules in complex matrices. thermofisher.comacs.org | Accurate quantification of the compound and its metabolites in biological fluids and tissues. |

| Capillary Electrophoresis (CE) | High-resolution separation based on charge-to-mass ratio. | Analysis of charged derivatives and metabolites of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution. | Structural elucidation of novel analogs and metabolites. |

Integration with Systems Biology and Omics Approaches for Mechanistic Discovery

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study the complex cellular responses to chemical compounds. Integrating these multi-omics datasets within a systems biology framework offers a holistic approach to uncovering the mechanisms of action of this compound. mdpi.com

By performing transcriptomic and proteomic profiling of cells treated with this compound, researchers can identify global changes in gene and protein expression. mdpi.com This can reveal the cellular pathways and biological processes that are perturbed by the compound, providing valuable clues about its mechanism of action. mdpi.com Such approaches have been successfully used to investigate the cellular response to other antifolates, leading to the identification of resistance mechanisms and new therapeutic targets. mdpi.com

Metabolomic analysis can provide a snapshot of the metabolic state of cells following treatment with this compound. By measuring changes in the levels of various metabolites, researchers can identify specific metabolic pathways that are affected by the compound. This information can be integrated with transcriptomic and proteomic data to construct comprehensive models of the compound's effects on cellular metabolism.

The integration of multi-omics data can be particularly powerful for predicting drug response and identifying biomarkers of sensitivity or resistance. nih.govsensusimpact.com By analyzing the molecular profiles of a panel of cell lines with varying sensitivities to this compound, it may be possible to identify genetic or molecular signatures that correlate with its efficacy. mdpi.com This knowledge could ultimately be used to personalize therapeutic strategies.

Q & A

Basic Research Questions

Q. How can Pteroyl-L-(+)-aspartic acid be quantified in biological samples with high specificity?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or liquid chromatography-mass spectrometry (LC-MS) for precise quantification. Acid hydrolysis (6 M HCl, 110°C for 24 h) is required to release bound aspartic acid from proteins, but note that this process converts asparagine to aspartic acid . For folate-specific detection, employ immunoaffinity columns or microbial assays to distinguish pteroyl derivatives from free aspartic acid. Validate methods using spike-and-recovery experiments to account for matrix effects .

Q. What are the key stability considerations for this compound in experimental buffers?

- Methodological Answer : The compound is sensitive to light, pH extremes, and oxidation. Prepare buffers at physiological pH (7.4) to maintain stability, as aspartic acid’s side chain (pKa ~3.9) is deprotonated under these conditions . Use antioxidants like ascorbic acid (0.1% w/v) in storage solutions and avoid metal ions that may catalyze degradation. Conduct stability assays via accelerated aging studies (e.g., 40°C/75% relative humidity) to model shelf-life .

Q. How does the presence of this compound influence amino acid analysis workflows?

- Methodological Answer : During acid hydrolysis, asparagine is converted to aspartic acid, requiring normalization if quantifying free vs. protein-bound forms. Use enzymatic hydrolysis (e.g., pronase) for gentle extraction of intact pteroyl-aspartic acid conjugates. For differentiation, apply post-column derivatization with ninhydrin or pre-column fluorescence tagging (e.g., o-phthaldialdehyde) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioavailability of this compound across cell models?

- Methodological Answer : Discrepancies may arise from differences in cell membrane transporters (e.g., RFC1 vs. PCFT). Design comparative studies using isogenic cell lines with CRISPR-edited transporter genes. Quantify uptake via radiolabeled (³H/¹⁴C) aspartic acid or folate moieties and validate with competitive inhibition assays (e.g., excess folic acid). Control for extracellular pH, as PCFT-mediated transport is pH-dependent .

Q. How can site-directed mutagenesis elucidate the role of aspartic acid residues in this compound binding to enzymes?

- Methodological Answer : Target conserved aspartic acid residues in enzyme active sites (e.g., D131 in dihydrofolate reductase). Generate mutants (e.g., D131N) via overlap-extension PCR and assess binding kinetics using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pair with molecular dynamics simulations to map hydrogen-bonding interactions .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply one-way ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring homogeneity of variance via Levene’s test. For longitudinal data, employ mixed-effects models to account for intra-subject variability .

Data Interpretation & Reproducibility

Q. How should researchers address variability in aspartic acid recovery rates during sample preparation?

- Methodological Answer : Variability often stems from incomplete hydrolysis or oxidative losses. Include internal standards (e.g., norleucine for amino acids; deuterated folate analogs for pteroyl derivatives) and report recovery rates as a quality control metric. Use orthogonal methods (e.g., NMR for structural validation) to confirm results .

Q. What experimental controls are critical for in vivo studies on this compound metabolism?

- Methodological Answer : Include (1) a folate-deficient diet group to baseline endogenous levels, (2) isotopic tracers (¹³C-aspartic acid) to track metabolic flux, and (3) gut microbiota-depleted models (e.g., germ-free mice) to assess microbial contribution. Monitor renal excretion rates via 24-h urine collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.